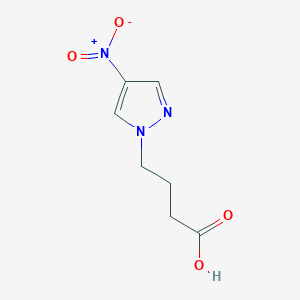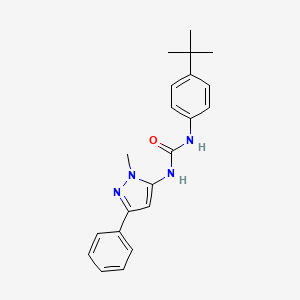![molecular formula C9H11N5 B2464924 6,7,8,9-四氢吡唑并[3,4-d]吡啶并[1,2-a]嘧啶-4(1H)-亚胺 CAS No. 1923126-69-5](/img/structure/B2464924.png)
6,7,8,9-四氢吡唑并[3,4-d]吡啶并[1,2-a]嘧啶-4(1H)-亚胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
科学研究应用
6,7,8,9-Tetrahydropyrazolo[3,4-d]pyrido[1,2-a]pyrimidin-4(1H)-imine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Industry: It can be used in the development of new materials and chemical processes.
作用机制
Target of Action
The primary target of the compound 6,7,8,9-tetrahydropyrazolo[3,4-d]pyrido[1,2-a]pyrimidin-4(1H)-imine is the Discoidin Domain Receptor 2 (DDR2) kinase . DDR2 plays critical roles in regulating essential cellular processes such as morphogenesis, proliferation, adhesion, migration, and invasion .
Mode of Action
6,7,8,9-tetrahydropyrazolo[3,4-d]pyrido[1,2-a]pyrimidin-4(1H)-imine interacts with DDR2 kinase, inhibiting its function . The binding mechanism of this compound with DDR2 was determined using molecular dynamic analysis .
Biochemical Pathways
The inhibition of DDR2 kinase by 6,7,8,9-tetrahydropyrazolo[3,4-d]pyrido[1,2-a]pyrimidin-4(1H)-imine affects various biochemical pathways. These include pathways involved in cell morphogenesis, proliferation, adhesion, migration, and invasion .
Pharmacokinetics
Its potent anticancer activity suggests that it may have favorable pharmacokinetic properties .
Result of Action
The action of 6,7,8,9-tetrahydropyrazolo[3,4-d]pyrido[1,2-a]pyrimidin-4(1H)-imine results in a variety of molecular and cellular effects. It inhibits colony formation, cell migration, and adhesion, induces cell cycle arrest at the G2/M phase, and affects ROS generation and cell apoptosis .
生化分析
Biochemical Properties
6,7,8,9-Tetrahydropyrazolo[3,4-d]pyrido[1,2-a]pyrimidin-4(1H)-imine has been found to interact with several enzymes, proteins, and other biomolecules . It has been identified as a potential inhibitor of the Discoidin Domain Receptor 2 (DDR2) kinase .
Cellular Effects
The effects of 6,7,8,9-Tetrahydropyrazolo[3,4-d]pyrido[1,2-a]pyrimidin-4(1H)-imine on various types of cells and cellular processes have been studied extensively . The compound has been found to exhibit excellent anticancer activity against several human cancer cell lines, with IC50 values ranging from 0.016 to 5.667 μM . It has been shown to inhibit colony formation, migration, and adhesion, and induces cell cycle arrest at the G2/M phase, effect on ROS generation, cell apoptosis in HGC-27 cell .
Molecular Mechanism
The molecular mechanism of action of 6,7,8,9-Tetrahydropyrazolo[3,4-d]pyrido[1,2-a]pyrimidin-4(1H)-imine is thought to involve the inhibition of DDR2 kinase . Molecular dynamic analysis has suggested a plausible binding mechanism for the compound’s inhibitory effect on DDR2
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,7,8,9-tetrahydropyrazolo[3,4-d]pyrido[1,2-a]pyrimidin-4(1H)-imine typically involves multi-step reactions. One common method includes the condensation of 5-formyl-4-methylaminopyrimidines with arylacetonitriles, followed by cyclization and hydrolysis . Another approach involves the reaction of 4-amino-5-formylpyrimidines with cyanoacetic ester . These reactions are usually carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as solvent choice and catalyst use, is crucial for large-scale synthesis .
化学反应分析
Types of Reactions
6,7,8,9-Tetrahydropyrazolo[3,4-d]pyrido[1,2-a]pyrimidin-4(1H)-imine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds .
相似化合物的比较
Similar Compounds
(E)-1-Methyl-9-(3-methylbenzylidene)-6,7,8,9-tetrahydropyrazolo[3,4-d]pyrido[1,2-a]pyrimidin-4(1H)-one (PP562): This compound also inhibits DDR2 kinase and has shown potent anticancer activity.
Pyrido[2,3-d]pyrimidin-5-one derivatives: These compounds share a similar core structure and are used in various chemical and biological applications.
Uniqueness
6,7,8,9-Tetrahydropyrazolo[3,4-d]pyrido[1,2-a]pyrimidin-4(1H)-imine is unique due to its specific structural features that allow it to interact with DDR2 kinase effectively. Its ability to induce cell cycle arrest and apoptosis in cancer cells makes it a promising candidate for further development as an anticancer agent .
属性
IUPAC Name |
1,5,6,8-tetrazatricyclo[7.4.0.03,7]trideca-3(7),4,8-trien-2-imine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5/c10-8-6-5-11-13-9(6)12-7-3-1-2-4-14(7)8/h5,10H,1-4H2,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHRTUSJRWWMLSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=NC3=C(C2=N)C=NN3)C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-methoxy-N-(5-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B2464844.png)
![4-bromo-N-[(5Z)-5-[(3-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide](/img/structure/B2464845.png)

![2-[5-(2-chlorophenyl)-1H-1,2,4-triazol-1-yl]-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B2464848.png)
![2-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-({6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)acetamide](/img/structure/B2464849.png)
![3-({[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(4-bromophenyl)pyridazine](/img/structure/B2464850.png)
![4-{6-[4-(2-Cyclopropyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-2-methylpyrimidin-4-yl}morpholine](/img/structure/B2464852.png)

![1'-(2-((4-fluorophenyl)thio)acetyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2464854.png)
![4-(4-chlorobenzenesulfonyl)-2-(2-methylphenyl)-N-[(pyridin-3-yl)methyl]-1,3-oxazol-5-amine](/img/structure/B2464857.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2464860.png)

